N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine
Description
N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a pyrazole-derived oxime compound characterized by a tert-butyl group at position 1 and a methyl group at position 3 of the pyrazole ring.
Properties
IUPAC Name |
(NE)-N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7-9(8(2)12-14)6-13(11-7)10(3,4)5/h6,14H,1-5H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFHAIDWOPLEOB-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=NO)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C(=N/O)/C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine typically involves the reaction of 1-tert-butyl-3-methyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can participate in redox reactions, influencing various biochemical pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The tert-butyl group in the target compound introduces steric bulk and hydrophobicity compared to smaller substituents (e.g., ethyl or methyl). Key analogs and their properties are summarized below:
*Calculated based on ethyl-substituted analogs; †CAS "rac-tert-butyl" may indicate a racemic mixture or placeholder ; ‡Predicted based on oxime analogs .
Key Observations:
- Steric Effects : The tert-butyl group increases molecular weight by ~55 g/mol compared to ethyl analogs (e.g., C₇H₁₁N₃O vs. C₁₁H₁₈N₃O) and likely reduces solubility in polar solvents .
- Electronic Effects: The electron-donating tert-butyl group may stabilize the pyrazole ring, contrasting with electron-withdrawing substituents (e.g., bromine in phenolic analogs) that enhance electrophilicity .
- Thermal Stability : Ethyl-substituted analogs exhibit high predicted boiling points (~267°C), suggesting the tert-butyl variant may have even higher thermal stability due to increased van der Waals interactions .
Reactivity and Functional Group Comparisons
- Oxime Formation: The ethylidene-hydroxylamine group in the target compound is analogous to oxime functionalities in compounds like 1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE OXIME, which are known to form stable metal complexes .
Biological Activity
N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a compound that has garnered interest in various fields of biological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure features a hydroxylamine functional group attached to a pyrazole ring, which is known for its diverse biological activities. The compound's structural characteristics contribute to its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Hydroxylamines are known to exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of cancer and neurodegenerative diseases, where oxidative damage plays a significant role.
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This mechanism is crucial for compounds designed to target metabolic pathways involved in disease progression.
Neuroprotective Effects
The antioxidant properties of hydroxylamines suggest potential neuroprotective effects. Compounds with similar structures have been shown to reduce neuronal cell death in models of neurodegeneration.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of several hydroxylamine derivatives, including those structurally similar to this compound. Results indicated that these compounds effectively scavenged free radicals and reduced lipid peroxidation in vitro.
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of pyrazole derivatives. The study found that certain derivatives inhibited key metabolic enzymes involved in cancer cell proliferation, suggesting a potential therapeutic application for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
